molecular formula C15H11F2NO4 B251320 N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B251320
M. Wt: 307.25 g/mol
InChI Key: AIDKIEHGRWTZMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BDF-525, is a chemical compound that has been widely used in scientific research. This compound has shown potential in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide selectively inhibits the activity of COX-2 by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and pain. This compound does not inhibit the activity of COX-1, which is an enzyme involved in the production of prostaglandins that protect the stomach lining.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the growth and metastasis of cancer cells in vitro and in vivo. This compound has been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of COX-2, which allows for the specific study of the role of this enzyme in various diseases. This compound has also been shown to have a favorable safety profile, which allows for its use in animal studies. However, the limitations of this compound include its low solubility in water and its limited availability, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the use of N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide in scientific research. One direction is the study of the role of COX-2 in neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the study of the role of COX-2 in cardiovascular disease and the potential use of this compound as a therapeutic agent for this condition. Additionally, the development of new analogs of this compound with improved solubility and selectivity could lead to the discovery of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with difluoromethoxybenzene in the presence of a coupling agent. The resulting product is then treated with thionyl chloride and ammonia to obtain the final compound. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide has been widely used in scientific research as a tool compound to study the function and regulation of various proteins and enzymes. It has been shown to selectively inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. This compound has also been used to study the role of COX-2 in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease.

Properties

Molecular Formula

C15H11F2NO4

Molecular Weight

307.25 g/mol

IUPAC Name

N-[2-(difluoromethoxy)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C15H11F2NO4/c16-15(17)22-11-4-2-1-3-10(11)18-14(19)9-5-6-12-13(7-9)21-8-20-12/h1-7,15H,8H2,(H,18,19)

InChI Key

AIDKIEHGRWTZMY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)F

Origin of Product

United States

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